molecular formula C18H21NO B12479036 N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine

N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine

Cat. No.: B12479036
M. Wt: 267.4 g/mol
InChI Key: CVAWSFIJGUXAJF-UHFFFAOYSA-N
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Description

N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine is an organic compound characterized by the presence of a benzyl group substituted with a 4-methylbenzyl ether and an allylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine typically involves the following steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 4-methylbenzyl alcohol with 2-hydroxybenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether.

    Introduction of the Allylamine Group: The benzyl ether is then reacted with allylamine under basic conditions to introduce the allylamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the allyl group to a propyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of N-{2-[(4-methylbenzyl)oxy]benzyl}propylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-{2-[(4-methylbenzyl)oxy]benzyl}amine
  • N-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}amine

Uniqueness

N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine is unique due to the presence of both the benzyl ether and allylamine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-[[2-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine

InChI

InChI=1S/C18H21NO/c1-3-12-19-13-17-6-4-5-7-18(17)20-14-16-10-8-15(2)9-11-16/h3-11,19H,1,12-14H2,2H3

InChI Key

CVAWSFIJGUXAJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2CNCC=C

Origin of Product

United States

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